
(2R)-(Tetrahydrofuran-2-yl)methyl 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-(Tetrahydrofuran-2-yl)methyl 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate is a synthetic compound known for its application as a herbicide. It belongs to the aryloxyphenoxypropionate class of herbicides and is used to control annual and perennial grass weeds in various crops .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-(Tetrahydrofuran-2-yl)methyl 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate involves several steps. One common method starts with the reaction of 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoic acid with tetrahydrofuran-2-ylmethanol under esterification conditions. The reaction typically uses a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-(Tetrahydrofuran-2-yl)methyl 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups depending on the reagents used .
Aplicaciones Científicas De Investigación
(2R)-(Tetrahydrofuran-2-yl)methyl 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate has several applications in scientific research:
Chemistry: Used as a model compound in studying esterification and nucleophilic substitution reactions.
Biology: Investigated for its potential effects on plant physiology and metabolism.
Medicine: Explored for its potential as a lead compound in the development of new herbicides with improved efficacy and safety profiles.
Industry: Widely used in agriculture for weed control in crops like sugar beet, potatoes, and sunflowers.
Mecanismo De Acción
The compound exerts its herbicidal effects by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants. This inhibition disrupts lipid formation, leading to the death of the targeted weeds. The molecular targets include the ACCase enzyme, and the pathways involved are related to fatty acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Quizalofop-P-ethyl: Another aryloxyphenoxypropionate herbicide with a similar mechanism of action.
Fluazifop-P-butyl: Also inhibits ACCase and is used for controlling grass weeds.
Fenoxaprop-P-ethyl: Another herbicide in the same class with similar applications.
Uniqueness
(2R)-(Tetrahydrofuran-2-yl)methyl 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate is unique due to its specific structural features, such as the tetrahydrofuran-2-ylmethyl ester moiety, which may contribute to its distinct physicochemical properties and biological activity .
Propiedades
Fórmula molecular |
C22H21ClN2O5 |
|---|---|
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
[(2R)-oxolan-2-yl]methyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3/t14?,18-/m1/s1 |
Clave InChI |
BBKDWPHJZANJGB-XPKAQORNSA-N |
SMILES isomérico |
CC(C(=O)OC[C@H]1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl |
SMILES canónico |
CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


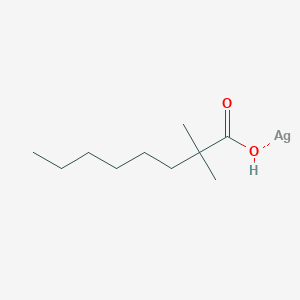
![4-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide](/img/structure/B14796205.png)
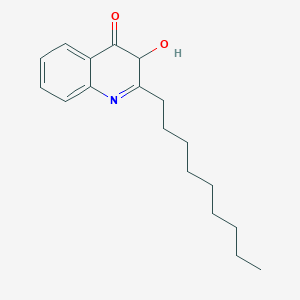
![1-[3-(Oxan-3-yl)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]ethanol](/img/structure/B14796213.png)
![[(9R,10S,13S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796223.png)
![benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B14796224.png)

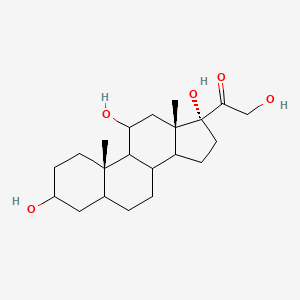

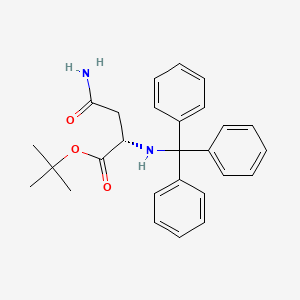
![(4S,9aS)-4,9a-dimethyl-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one](/img/structure/B14796265.png)
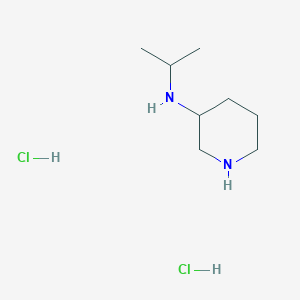
![[5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid](/img/structure/B14796274.png)
![Tert-butyl 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methylpiperazine-1-carboxylate](/img/structure/B14796281.png)
